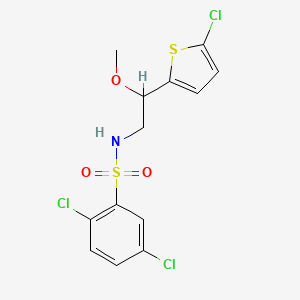
2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTB is a sulfonamide derivative that belongs to the class of heterocyclic compounds, and it has been synthesized using different methods.
Scientific Research Applications
Cognitive Enhancing Properties
SB-399885, structurally similar to the chemical compound of interest, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. Studies have demonstrated its high affinity for human recombinant and native 5-HT(6) receptors, suggesting its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia. Repeated administration of SB-399885 significantly reversed scopolamine-induced deficits in rat novel object recognition paradigms and fully reversed age-dependent deficits in water maze spatial learning in aged rats. These findings indicate enhancements of cholinergic function as a likely mechanism for its cognitive enhancing properties (Hirst et al., 2006).
Photodynamic Therapy Applications
A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has been synthesized, showcasing high singlet oxygen quantum yield. Such properties are critical for Type II photodynamic therapy mechanisms, suggesting this compound's significant potential for cancer treatment applications. The compound demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Tautomerism and Crystal Structure
Research on a derivative of 2,4-dichlorobenzenesulfonamide, closely related to the compound , revealed insights into tautomerism and crystal structure. The study detailed the crystallization in different space groups, indicating a single imino form rather than a tautomeric equilibrium. This research contributes to understanding the structural behavior of benzenesulfonamide derivatives, which can influence their reactivity and potential applications in various scientific domains (Beuchet et al., 1999).
Herbicide Selectivity and Metabolism
Chlorsulfuron, another benzenesulfonamide derivative, has been studied for its selective herbicidal activity in cereals, attributed to the ability of crop plants to metabolize the herbicide into an inactive product. This mechanism of action provides a basis for understanding the selectivity and metabolic pathways of similar sulfonamide compounds in agricultural applications (Sweetser et al., 1982).
properties
IUPAC Name |
2,5-dichloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO3S2/c1-20-10(11-4-5-13(16)21-11)7-17-22(18,19)12-6-8(14)2-3-9(12)15/h2-6,10,17H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOOVMFNDNBERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


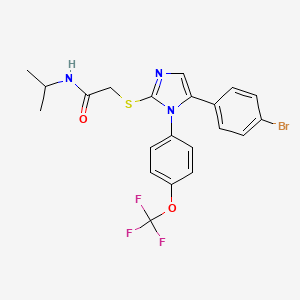
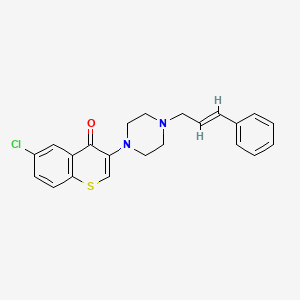
![Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2713984.png)
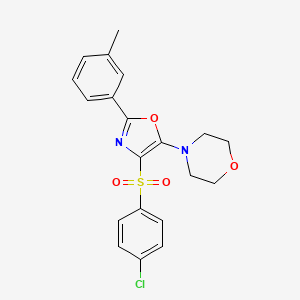
![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2713986.png)
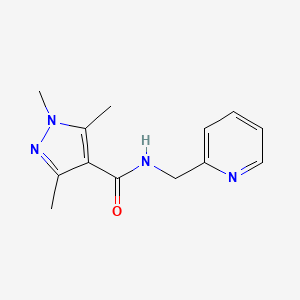

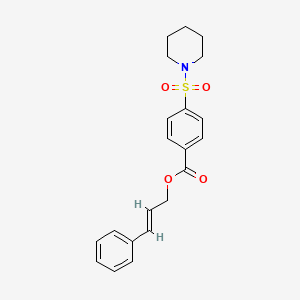
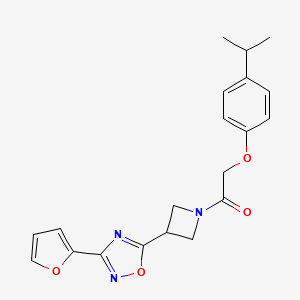
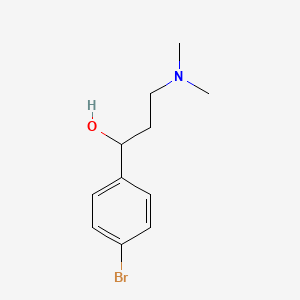

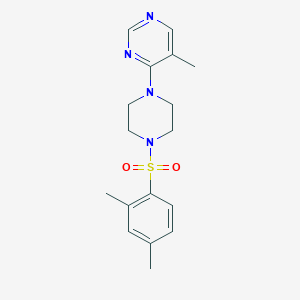
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)